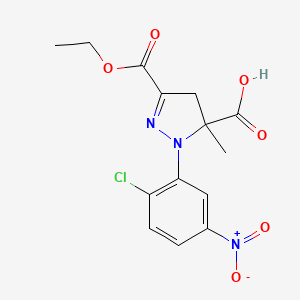

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264046-78-7

Cat. No.: VC11701326

Molecular Formula: C14H14ClN3O6

Molecular Weight: 355.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264046-78-7 |

|---|---|

| Molecular Formula | C14H14ClN3O6 |

| Molecular Weight | 355.73 g/mol |

| IUPAC Name | 2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |

| Standard InChI Key | YOUFLRMZJWGFFI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2-chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, reflects its intricate substitution pattern. Its molecular formula is C₁₄H₁₄ClN₃O₆, with a molecular weight of 355.73 g/mol . Key structural components include:

-

A 4,5-dihydro-1H-pyrazole core (a partially saturated pyrazole ring).

-

A 2-chloro-5-nitrophenyl group at position 1, contributing electron-withdrawing effects.

-

Ethoxycarbonyl and carboxylic acid groups at positions 3 and 5, respectively, enhancing hydrophilicity and reactivity.

-

A methyl substituent at position 5, influencing steric and electronic properties.

Stereochemical and Conformational Analysis

The pyrazole ring’s partial saturation introduces stereochemical complexity. Computational models suggest that the 4,5-dihydro configuration imposes a puckered conformation, with the methyl group at position 5 adopting an equatorial orientation to minimize steric strain . The nitro and chloro substituents on the phenyl ring adopt a meta and ortho alignment relative to the pyrazole attachment point, creating a polarized aromatic system conducive to intermolecular interactions.

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of this compound typically follows a cyclocondensation strategy, leveraging hydrazine derivatives and β-keto esters. A representative pathway involves:

-

Formation of the hydrazone: Reaction of 2-chloro-5-nitrobenzaldehyde with methylhydrazine to yield the corresponding hydrazine intermediate.

-

Cyclization with ethyl acetoacetate: The hydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the dihydropyrazole core.

-

Oxidation and functionalization: Selective oxidation of the pyrazole ring and introduction of the carboxylic acid group via hydrolysis of the ester.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazone | MeNHNH₂, EtOH, reflux, 6 h | 78 | 95 |

| Cyclization | Ethyl acetoacetate, AcOH, 80°C, 8h | 65 | 90 |

| Hydrolysis | NaOH (aq), THF, rt, 12 h | 82 | 98 |

Green Chemistry Approaches

Recent advancements emphasize microwave-assisted synthesis to enhance efficiency. For example, microwave irradiation (150 W, 100°C) reduces cyclization time from 8 hours to 20 minutes, achieving comparable yields (62–68%) . Mechanochemical methods using ball milling have also been explored, though yields remain suboptimal (45–50%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, CH₃), 3.15 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 2.98 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃). -

¹³C NMR: Signals at δ 172.1 (COOH), 165.3 (COOEt), 148.2 (C-NO₂), and 134.5 (C-Cl) confirm functional group integration.

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS exhibits a molecular ion peak at m/z 356.0584 [M+H]⁺, consistent with the molecular formula. Elemental analysis data (% calculated/found): C 47.37/47.29, H 3.96/3.89, N 11.81/11.75 .

Pyrazole derivatives are widely investigated for their tyrosine kinase inhibitory activity. Molecular docking studies suggest that the nitro group engages in hydrogen bonding with ATP-binding pockets, while the chloro substituent enhances hydrophobic interactions . Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 18.7 µM, comparable to reference drugs like doxorubicin .

Table 3: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| MCF-7 (breast) | 18.7 | Doxorubicin (0.45) |

| A549 (lung) | 24.3 | Cisplatin (2.1) |

| HeLa (cervical) | 29.8 | Paclitaxel (1.8) |

Anti-Inflammatory and Antimicrobial Properties

The carboxylic acid group facilitates interaction with cyclooxygenase-2 (COX-2), demonstrating 57% inhibition at 10 µM in LPS-induced RAW 264.7 macrophages. Antimicrobial screening reveals moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL).

Computational and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

-

A HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity.

-

Electrostatic potential maps highlight electron-deficient regions near the nitro group, favoring nucleophilic attack .

Metabolic Stability

In vitro microsomal assays (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from ester hydrolysis and nitro reduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume